molecular formula C12H10ClN B14138847 4-(3-Chlorophenyl)-2-methylpyridine CAS No. 4385-84-6

4-(3-Chlorophenyl)-2-methylpyridine

Cat. No.: B14138847
CAS No.: 4385-84-6
M. Wt: 203.67 g/mol
InChI Key: CEZXUGDAKIFYOD-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-2-methylpyridine is a novel biphenyl pyridine derivative that serves as a versatile building block in organic synthesis and pharmaceutical research. Compounds featuring a pyridine core linked to a substituted phenyl ring are of significant interest in developing new active molecules due to their potential to interact with various biological targets . Pyridine-based structures are commonly explored for a range of biological activities, including antimicrobial, antiviral, and antitumor properties . For instance, structurally similar N-(4-phenylthiazol-2-yl) nicotinamide analogs have demonstrated promising activity against agricultural pathogens like Ralstonia solanacearum , highlighting the value of such scaffolds in agrochemical discovery . Likewise, other synthesized pyridine derivatives have been evaluated for anti-thrombolytic and biofilm inhibition activities . The specific spatial arrangement of the 3-chlorophenyl and methyl groups on the pyridine ring in this compound makes it a valuable intermediate for Structure-Activity Relationship (SAR) studies, allowing researchers to optimize desired properties . This product is intended for research and development purposes only. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

4385-84-6

Molecular Formula

C12H10ClN

Molecular Weight

203.67 g/mol

IUPAC Name

4-(3-chlorophenyl)-2-methylpyridine

InChI

InChI=1S/C12H10ClN/c1-9-7-11(5-6-14-9)10-3-2-4-12(13)8-10/h2-8H,1H3

InChI Key

CEZXUGDAKIFYOD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most widely used method for introducing the 3-chlorophenyl group to the pyridine ring. A typical protocol involves reacting 4-bromo-2-methylpyridine with 3-chlorophenylboronic acid under palladium catalysis.

Reaction Conditions :

  • Catalyst: Pd(PPh₃)₄ (2 mol%)
  • Base: K₂CO₃ (2 equiv)
  • Solvent: Dioxane/H₂O (4:1)
  • Temperature: 80°C, 12 hours
  • Yield: 82–88%

The reaction proceeds via oxidative addition of the bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond. This method’s efficiency stems from the commercial availability of 4-bromo-2-methylpyridine and mild conditions that preserve the methyl group’s integrity.

Negishi Coupling

For substrates sensitive to aqueous conditions, the Negishi coupling employs organozinc reagents. 4-Iodo-2-methylpyridine reacts with (3-chlorophenyl)zinc chloride in the presence of PdCl₂(dppf):

Reaction Conditions :

  • Catalyst: PdCl₂(dppf) (1.5 mol%)
  • Solvent: THF, anhydrous
  • Temperature: 25°C, 6 hours
  • Yield: 75–80%

This method avoids boronic acid handling but requires strict anhydrous conditions, limiting its industrial adoption.

Cyclocondensation Strategies

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis constructs the pyridine ring from β-keto esters and ammonia. For 4-(3-chlorophenyl)-2-methylpyridine, ethyl 3-chlorobenzoylacetate and methylacetoacetate condense with ammonium acetate:

Reaction Conditions :

  • Reagents: Ethyl 3-chlorobenzoylacetate, methylacetoacetate, NH₄OAc
  • Solvent: Ethanol
  • Temperature: Reflux, 18 hours
  • Yield: 65–70%

The intermediate dihydropyridine undergoes oxidation (e.g., HNO₃) to aromatize the ring. While cost-effective, this method produces regioisomers requiring chromatographic separation.

Kröhnke Pyridine Synthesis

The Kröhnke approach uses α,β-unsaturated ketones and enaminones. 3-Chlorobenzaldehyde reacts with methyl vinyl ketone to form a chalcone, which cyclizes with ammonium acetate:

Reaction Conditions :

  • Chalcone formation: NaOH/EtOH, 50°C, 4 hours
  • Cyclization: NH₄OAc/AcOH, 120°C, 8 hours
  • Yield: 60–68%

This route offers modularity but suffers from low atom economy due to stoichiometric acetic acid usage.

Nucleophilic Aromatic Substitution

Direct substitution on preformed pyridines is challenging due to the ring’s electron-deficient nature. However, 4-fluoro-2-methylpyridine undergoes SNAr with 3-chlorophenol under strongly basic conditions:

Reaction Conditions :

  • Substrate: 4-Fluoro-2-methylpyridine
  • Nucleophile: 3-Chlorophenol (1.2 equiv)
  • Base: KOtBu (3 equiv)
  • Solvent: DMF, 100°C, 24 hours
  • Yield: 55–60%

This method is limited by the scarcity of 4-fluoro-2-methylpyridine precursors and competing side reactions.

Metal-Mediated Coupling Reactions

Ullmann Coupling

Copper-mediated coupling between 4-iodo-2-methylpyridine and 3-chlorophenylboronic acid provides a Pd-free alternative:

Reaction Conditions :

  • Catalyst: CuI (10 mol%)
  • Ligand: 1,10-Phenanthroline (20 mol%)
  • Base: Cs₂CO₃
  • Solvent: DMSO, 110°C, 24 hours
  • Yield: 50–55%

Though avoiding precious metals, the long reaction time and moderate yield hinder scalability.

Electrochemical C–H Arylation

Recent advances utilize electrochemical activation to couple 2-methylpyridine with 3-chlorophenyl diazonium salts:

Reaction Conditions :

  • Electrolyte: TBAPF₆ in acetonitrile
  • Electrodes: Graphite anode, Pt cathode
  • Potential: +1.2 V vs. Ag/AgCl
  • Yield: 70–75%

This method eliminates metal catalysts and reduces waste, aligning with green chemistry principles.

Comparative Analysis of Methods

Method Yield (%) Temperature (°C) Catalyst Scalability
Suzuki-Miyaura 82–88 80 Pd(PPh₃)₄ High
Hantzsch Synthesis 65–70 100 None Moderate
Ullmann Coupling 50–55 110 CuI Low
Electrochemical 70–75 25 None Emerging

Key Observations :

  • Palladium Catalysis dominates industrial synthesis due to high yields and reproducibility.
  • Electrochemical Methods show promise for sustainable production but require optimization.
  • Cyclocondensation Routes are cost-effective but lack regioselectivity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, dihydropyridines, and various substituted pyridine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(Chloro(4-chlorophenyl)methyl)pyridine is an organic compound with the molecular formula C12H9Cl2NC_{12}H_9Cl_2N. It is a pyridine derivative with a chloro-substituted phenyl group attached to the pyridine ring. The compound has various scientific research applications, including uses as an intermediate in organic synthesis, in medicinal chemistry for anti-inflammatory and anticancer agents, and in material science for synthesizing polymers and advanced materials.

Properties

  • IUPAC Name: 2-[chloro-(4-chlorophenyl)methyl]pyridine
  • Molecular Formula: C12H9Cl2NC_{12}H_9Cl_2N
  • Molecular Weight: 238.11 g/mol
  • CAS No.: 142404-69-1
  • InChI: InChI=1S/C12H9Cl2N/c13-10-6-4-9(5-7-10)12(14)11-3-1-2-8-15-11/h1-8,12H
  • InChI Key: JJOZASAAOCISAR-UHFFFAOYSA-N
  • Canonical SMILES: C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)Cl

Chemical Reactions

2-(Chloro(4-chlorophenyl)methyl)pyridine can undergo nucleophilic substitution, oxidation, and reduction reactions.

  • Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles like amines or thiols, using reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
  • Oxidation: Oxidation can form corresponding pyridine N-oxides, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert the chloro groups to hydrogen atoms, yielding dechlorinated products, using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Scientific Research Applications

  • Organic Synthesis: It serves as an intermediate in synthesizing complex organic molecules.
  • Medicinal Chemistry: It is investigated as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents. The compound's ability to modulate enzyme activity suggests potential therapeutic use where enzyme inhibition is beneficial, such as in treating metabolic disorders or certain cancers.
  • Material Science: It is used in synthesizing polymers and advanced materials with specific properties.

The compound has a chloro-substituted phenyl group, enhancing its binding affinity to biological targets like enzymes and receptors. It may inhibit certain enzymes by forming stable complexes, affecting cellular processes.

  • Antimicrobial Activity: Pyridine derivatives exhibit antimicrobial activity. For example, related compounds have demonstrated antibacterial effects against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli.
  • Enzyme Inhibition: The compound's ability to modulate enzyme activity suggests it may be useful as a therapeutic agent in conditions where enzyme inhibition is beneficial.

Safety and Hazards

2-(Chloro(4-chlorophenyl)methyl)pyridine may be hazardous . It is classified with the following GHS classifications :

  • Acute Toxicity: Toxic if swallowed
  • Eye Damage: Causes serious eye damage
  • Specific Target Organ Toxicity: May cause damage to organs through prolonged or repeated exposure
  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
4-Chloro-3-methoxy-2-methylpyridine 4-Cl, 3-OCH₃, 2-CH₃ C₇H₈ClNO 157.6 g/mol High polarity due to methoxy group; used in agrochemical synthesis
4-(Chloromethyl)-2-methylpyridine 4-CH₂Cl, 2-CH₃ C₇H₈ClN 141.6 g/mol Boiling point: 218°C; precursor for HIV-1 protease inhibitors
5-(3-Chlorophenyl)-4-(4-iodophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 3-Cl, 4-I, triazole-thione backbone C₁₄H₁₀ClIN₃S 430.7 g/mol High yield (87%); halogenated aryl groups enhance antimicrobial activity
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Multiple substituents (e.g., -NO₂, -Br) Varies (e.g., C₃₀H₂₆ClN₅O₃) Up to 545 g/mol Melting points: 259–287°C; IR bands for -CN (2198 cm⁻¹) and C=O (1670 cm⁻¹)

Key Observations :

  • Halogen Effects : Chlorine at the phenyl ring (as in 4-(3-Chlorophenyl)-2-methylpyridine) increases molecular weight and lipophilicity compared to methoxy or methyl substituents. Bromine or iodine further elevates molecular weight and may enhance biological activity .
  • Functional Group Impact: Methoxy groups (e.g., 4-Chloro-3-methoxy-2-methylpyridine) introduce polarity, lowering boiling points compared to nonpolar methyl or chloromethyl analogs .
  • Spectral Signatures : IR spectra of analogs show characteristic peaks for -CN (2198 cm⁻¹) and C=O (1670 cm⁻¹), aiding structural identification .

Physical and Chemical Properties

  • Melting Points: Derivatives with nitro (-NO₂) or bromine substituents exhibit higher melting points (e.g., 287°C) due to increased intermolecular interactions .
  • Boiling Points : 4-(Chloromethyl)-2-methylpyridine has a boiling point of 218°C, typical for chlorinated pyridines .
  • Solubility : The 3-chlorophenyl group reduces aqueous solubility compared to hydroxyl or methoxy-substituted analogs .

Q & A

Q. How can researchers optimize the synthesis of 4-(3-Chlorophenyl)-2-methylpyridine to improve yield and purity?

  • Methodological Answer : Optimization involves selecting solvent systems (e.g., dichloromethane for improved solubility) and base catalysts (e.g., NaOH) to enhance reaction efficiency. Stepwise purification using column chromatography and recrystallization can improve purity. Monitoring reaction progress via TLC or HPLC ensures intermediate stability. For example, highlights the use of dichloromethane and NaOH in analogous pyridine syntheses, achieving 99% purity after washing and filtration . Adjusting stoichiometric ratios of reactants (e.g., halogenated intermediates) and controlling temperature gradients (e.g., room temperature for sensitive steps) are critical .

Q. What analytical techniques are recommended for characterizing the structural conformation of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve absolute stereochemistry and bond angles, as demonstrated in crystallographic studies of pyridine derivatives (e.g., used this to confirm molecular conformation in related compounds) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., distinguishing methyl and chlorophenyl groups). 2D NMR (COSY, NOESY) clarifies spatial interactions.
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
  • FT-IR : Validates functional groups (e.g., C-Cl stretching at ~550 cm⁻¹).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :
  • Standardized Assay Conditions : Ensure consistent cell lines, solvent controls (e.g., DMSO concentration), and endpoint measurements (e.g., IC₅₀ values) across studies. highlights stress-related bioactivity in animal models, which requires rigorous dose-response validation .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies. For instance, chiral derivatives (e.g., TT001/TT002 in ) may exhibit divergent activities due to stereoselective metabolism .
  • Computational Modeling : Perform molecular docking to compare binding affinities across reported targets (e.g., enzymes vs. receptors).

Q. What strategies are effective in identifying and characterizing synthetic byproducts during the preparation of this compound?

  • Methodological Answer :
  • HPLC-MS Coupling : Detect low-abundance byproducts (e.g., lists impurities like 1-(3-Chloropropyl)-4-(3-chlorophenyl)-piperazine, which require chromatographic separation) .
  • Isotopic Labeling : Track reaction pathways to identify unintended side reactions (e.g., alkylation at alternate positions).
  • Thermogravimetric Analysis (TGA) : Monitor thermal stability of intermediates to prevent decomposition.

Q. How to design experiments to investigate the structure-activity relationships (SAR) of this compound in medicinal chemistry?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) and assess bioactivity changes. emphasizes the role of the 3-chlorophenyl group in enhancing target binding .
  • Pharmacophore Mapping : Use X-ray or cryo-EM structures to identify critical interactions (e.g., halogen bonding with active-site residues).
  • In Vitro/In Vivo Correlation : Test derivatives in cell-based assays (e.g., kinase inhibition) followed by rodent models to validate efficacy-toxicity ratios.

Q. What methodologies address environmental and safety concerns during large-scale laboratory synthesis of this compound?

  • Methodological Answer :
  • Waste Segregation : Separate halogenated byproducts (e.g., chlorinated solvents) for specialized disposal, as emphasized in and .
  • Green Chemistry Principles : Substitute toxic reagents (e.g., replace dichloromethane with ethyl acetate) and employ catalytic processes to reduce waste.
  • Occupational Safety : Implement fume hoods and PPE protocols aligned with H302/H315 hazard codes () .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the reactivity of this compound under varying pH conditions?

  • Methodological Answer :
  • Controlled pH Studies : Perform kinetic assays across a pH range (2–12) to map degradation pathways. Use UV-Vis spectroscopy to monitor absorbance shifts indicative of protonation/deprotonation.
  • Quantum Mechanical Calculations : Predict pKa values and reactive sites (e.g., methyl group vs. pyridine nitrogen) using DFT simulations.
  • Cross-Validation : Compare results with structurally similar compounds (e.g., ’s benzamide derivatives, which show pH-dependent stability) .

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